N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide is a synthetic compound with a molecular formula of C14H20N2O4S and a molecular weight of 312.38 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The final step involves coupling the piperidine derivative with furan-2-carboxylic acid under suitable conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The piperidine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dicarboxylic acid, while reduction of the carboxamide group can yield the corresponding amine .
Scientific Research Applications
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and furan-based compounds, such as:
- N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide
- N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide .
Uniqueness
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c17-14(13-2-1-9-20-13)15-10-11-5-7-16(8-6-11)21(18,19)12-3-4-12/h1-2,9,11-12H,3-8,10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVUZFDYPHAAMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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